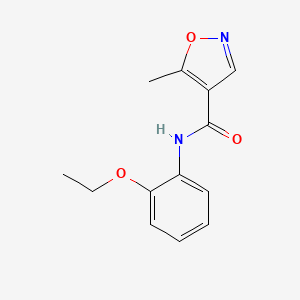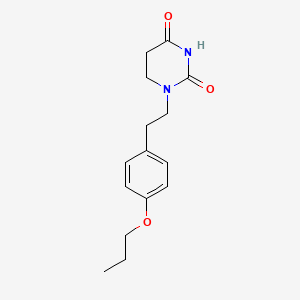
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-propoxyphenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Install the propoxyphenyl group at the appropriate position using standard organic synthesis techniques.
- Protect any sensitive functional groups during this step.
Dihydrogenation:
- Reduce the pyrimidinedione ring to form the dihydro-1-(2-(4-propoxyphenyl)ethyl)-pyrimidinedione.
Industrial Production Methods:
While specific industrial methods may not be widely documented for this compound, research and development efforts are ongoing to optimize its synthesis for large-scale production.
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One approach is to start from commercially available starting materials and proceed as follows:
-
Formation of the Pyrimidinedione Core:
- Begin with a suitable precursor, such as an amine or an amide.
- Introduce the pyrimidinedione core by cyclization, typically involving condensation reactions.
- Protect functional groups as needed during this step.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
- The major products depend on the specific reaction conditions and the substituents present. Variants with altered side chains or functional groups may be obtained.
Scientific Research Applications
This compound finds applications in various fields:
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Properties
CAS No. |
88655-19-0 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-[2-(4-propoxyphenyl)ethyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-2-11-20-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)19/h3-6H,2,7-11H2,1H3,(H,16,18,19) |
InChI Key |
RODNZJWLVMUXIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


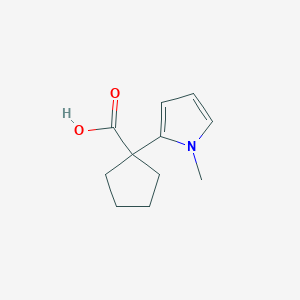
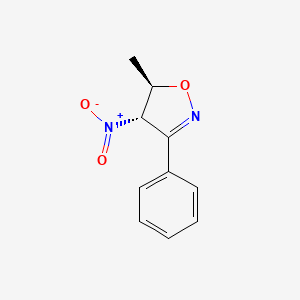
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
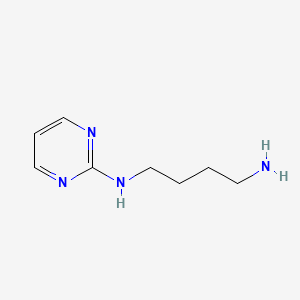

![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
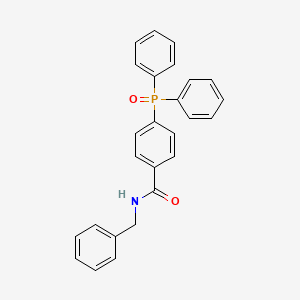

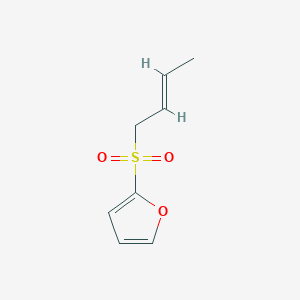
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
